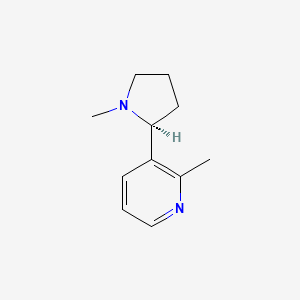
FASCICULIN 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fasciculin 2 is a toxic protein found in certain snake venoms, notably some species of mamba . It’s a fairly small protein of about 61 amino acid residues . It’s known to cause intense fasciculation in muscle fascicles of susceptible organisms, such as the preferred prey of the snakes . This effect helps to incapacitate the muscles, either killing the prey, or paralyzing it so that the snake can swallow it .
Molecular Structure Analysis
Fasciculin 2 has a three-dimensional shape that is three-fingered, and is secured by four cross-linking disulfide bridges . The crystal structure of Fasciculin 2 from Green Mamba Snake Venom has been determined . The structure reveals significant flexibility in loop I . This loop exhibits an ensemble of conformations within each substate corresponding to its functions .
Chemical Reactions Analysis
Fasciculin 2 binds to the peripheral site on Acetylcholinesterase and inhibits substrate hydrolysis by slowing a step involving proton transfer during enzyme acylation . It interferes with neuromuscular transmission by inhibiting the enzyme acetylcholinesterase (AChE) present at the neuromuscular junction .
Physical And Chemical Properties Analysis
Fasciculin 2 is a small, water-soluble protein with a molecular weight of 7.6 kDa. It has a globular shape with a beta-sheet-rich fold stabilized by three disulfide bonds. It is stable at acidic pH and is sensitive to heat, denaturing at temperatures above 50°C.
科学的研究の応用
Noncholinergic Function in Development
Fasciculin 2 (FAS), an acetylcholinesterase inhibitor, has been studied for its potential noncholinergic functions, particularly in the development of the chicken retina. Research using chick retinal cell cultures indicated that FAS influences neuronal development, suggesting an association between acetylcholinesterase and neuronal growth independent of its cholinolytic activity. The study's findings highlight FAS's non-toxic nature and its potential involvement in nonclassical roles of acetylcholinesterase, hinting at broader biological functions beyond enzyme inhibition (Blasina et al., 2000).
Conformational Dynamics in Protein-Protein Interaction
The binding dynamics of fasciculin-2 (FAS2) with acetylcholinesterase (AChE) underscore the importance of conformational flexibility in protein-protein interactions. Studies reveal that FAS2 undergoes significant conformational changes upon interacting with AChE, impacting the binding process. These observations emphasize the role of structural dynamics in high-affinity protein-protein interactions and suggest potential avenues for therapeutic interventions (Bui et al., 2006).
Influence on Acetylcholinesterase Catalytic Activity
The interaction of Fasciculin 2 (Fas2) with acetylcholinesterase (AChE) modifies the enzyme's catalytic properties. Fas2's binding to AChE leads to significant changes in the enzyme's kinetics, highlighting its potential to alter the enzyme's function through allosteric mechanisms. This interaction showcases the intricate interplay between neurotoxins and enzymes, offering insights into enzyme regulation and potential therapeutic strategies (Radić & Taylor, 2001).
Structural Insights from Chimeric Proteins
Studies on chimeric proteins derived from fasciculin 2 have provided structural insights into the stability and activity transfer between different toxin families. X-ray crystallography of such chimeras reveals their structural conservation and specificity, shedding light on the intricate relationship between structure and function in these biologically active proteins (Le Du et al., 2000).
Synthesis and Characterization of Peptides
Research on synthetic peptides derived from fasciculin 2, like Fas-C, has contributed to understanding the chemical, structural, and functional properties of these molecules. Such studies are pivotal for advancing our knowledge of toxin-derived peptides and their potential applications in biomedical research (Falkenstein et al., 2004).
Safety And Hazards
特性
CAS番号 |
95506-56-2 |
|---|---|
製品名 |
FASCICULIN 2 |
分子式 |
C9H15NO2 .C7H6O3 |
分子量 |
6,735 Da |
純度 |
≥ 98 % |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




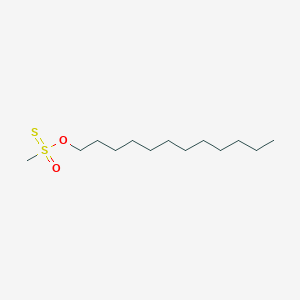
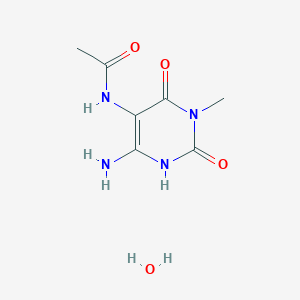

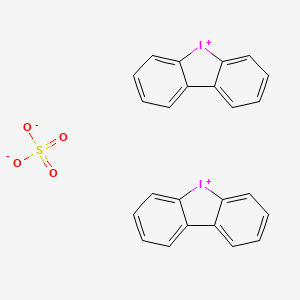
![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)
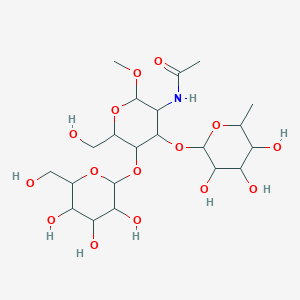

![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)

